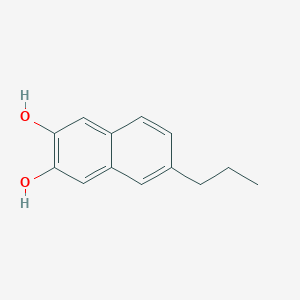
6-Propylnaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylnaphthalene-2,3-diol is an organic compound belonging to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to the naphthalene ring at positions 2 and 3, with a propyl group (-C3H7) attached at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylnaphthalene-2,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 6-propylnaphthalene using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). These reagents facilitate the addition of hydroxyl groups to the naphthalene ring, resulting in the formation of the diol.
Another method involves the reduction of 6-propylnaphthalene-2,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the carbonyl groups into hydroxyl groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial reactors and optimized reaction conditions are employed to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Propylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols or naphthalenes.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
6-Propylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Propylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxynaphthalene: Similar structure but lacks the propyl group.
1,4-Dihydroxynaphthalene: Different hydroxyl group positions.
6-Methylnaphthalene-2,3-diol: Similar structure with a methyl group instead of a propyl group.
Uniqueness
6-Propylnaphthalene-2,3-diol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it distinct from other naphthalenediols.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-propylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-2-3-9-4-5-10-7-12(14)13(15)8-11(10)6-9/h4-8,14-15H,2-3H2,1H3 |
InChI Key |
ZMQNGDAOEHHWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC(=C(C=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















